molecular formula C15H12ClN3O2 B12000319 2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide CAS No. 765296-84-2

2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide

Cat. No.: B12000319
CAS No.: 765296-84-2
M. Wt: 301.73 g/mol
InChI Key: SYBMEGOWLJATIG-LICLKQGHSA-N
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Description

2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide is a chemical compound with the molecular formula C15H13ClN2O2 It is known for its unique structure, which includes a chlorobenzylidene group, a hydrazino group, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide typically involves the condensation of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with N-phenylglycine in the presence of an appropriate catalyst to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the condensation and subsequent reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazino group to an amine group.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide
  • 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
  • 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide

Uniqueness

2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

CAS No.

765296-84-2

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

N'-[(E)-(3-chlorophenyl)methylideneamino]-N-phenyloxamide

InChI

InChI=1S/C15H12ClN3O2/c16-12-6-4-5-11(9-12)10-17-19-15(21)14(20)18-13-7-2-1-3-8-13/h1-10H,(H,18,20)(H,19,21)/b17-10+

InChI Key

SYBMEGOWLJATIG-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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